REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH:11][CH2:12][C:13]2[C:18]([F:19])=[C:17]([F:20])[C:16]([C:21]([F:24])([F:23])[F:22])=[C:15]([F:25])[C:14]=2[F:26])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[K+:28]>C(O)C>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH:11][CH2:12][C:13]2[C:14]([F:26])=[C:15]([F:25])[C:16]([C:21]([F:24])([F:23])[F:22])=[C:17]([F:20])[C:18]=2[F:19])=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[K+:28] |f:1.2,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)NCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
|
Name
|
|
Quantity
|
17.22 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to rise to 50° C. for complete dissolution
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)[O-])C=C(C=C1)NCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F.[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.239 mol | |
AMOUNT: MASS | 100.8 g | |
YIELD: PERCENTYIELD | 91.7% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |